5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile
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Overview
Description
5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a propan-2-yl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-ketonitrile under acidic conditions to form the pyrazole ring. The propan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Propan-2-YL)-1H-pyrazole-4-carbonitrile: Similar structure but with the cyano group at a different position.
5-(Propan-2-YL)-1H-pyrazole-3-carboxamide: Similar structure with a carboxamide group instead of a cyano group.
5-(Propan-2-YL)-1H-pyrazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a cyano group.
Uniqueness
5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyano group at the 3-position and the propan-2-yl group at the 5-position provides distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C7H9N3 |
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Molecular Weight |
135.17 g/mol |
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,1-2H3,(H,9,10) |
InChI Key |
KDOATEMPYRTKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C#N |
Origin of Product |
United States |
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